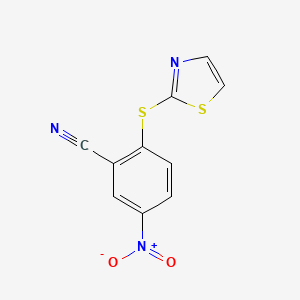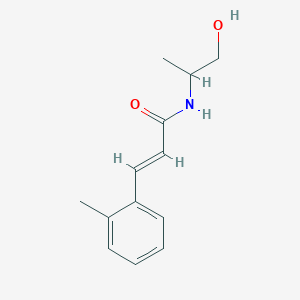
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide: is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a hydroxypropan-2-yl group and an o-tolyl group attached to the acrylamide backbone, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with a hydroxypropan-2-yl group and an o-tolyl group. Common synthetic routes may include:
Acrylamide Formation: The initial step involves the formation of the acrylamide backbone through the reaction of an acrylate or acrylonitrile with ammonia or an amine.
Substitution Reaction: The hydroxypropan-2-yl group can be introduced via a substitution reaction using a suitable alcohol or epoxide.
Aromatic Substitution: The o-tolyl group can be introduced through an aromatic substitution reaction using a suitable aromatic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The aromatic o-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
科学的研究の応用
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide may have various applications in scientific research, including:
Chemistry: Used as a monomer or intermediate in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty materials or as a chemical additive.
作用機序
The mechanism of action of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxypropan-2-yl and o-tolyl groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
n-(1-Hydroxypropan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group.
Uniqueness
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and physical properties compared to its isomers.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-4-6-12(10)7-8-13(16)14-11(2)9-15/h3-8,11,15H,9H2,1-2H3,(H,14,16)/b8-7+ |
InChIキー |
LHOCIRAREVNAKF-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=C/C(=O)NC(C)CO |
正規SMILES |
CC1=CC=CC=C1C=CC(=O)NC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


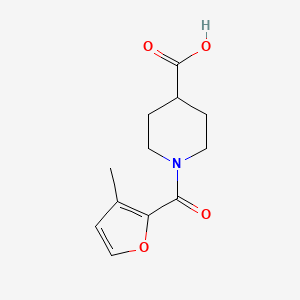

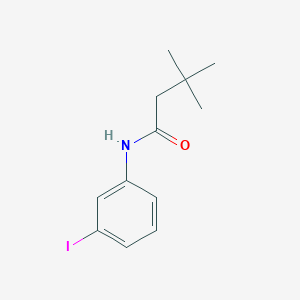
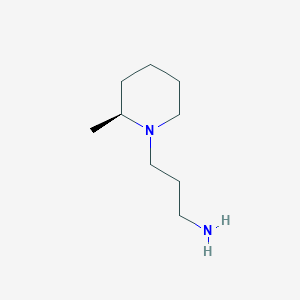
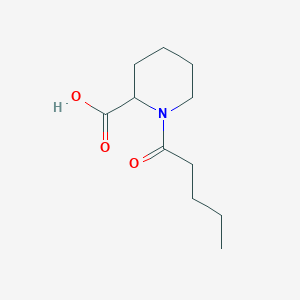
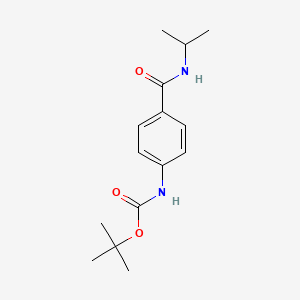

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
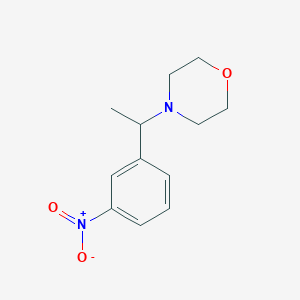

![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)

